molecular formula C14H11NO B1624786 4-(1H-indol-2-yl)phenol CAS No. 40643-14-9

4-(1H-indol-2-yl)phenol

Cat. No. B1624786
CAS RN: 40643-14-9
M. Wt: 209.24 g/mol
InChI Key: BQWAJIFVKAXHCO-UHFFFAOYSA-N
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Description

“4-(1H-indol-2-yl)phenol” is a compound with the molecular formula C14H11NO . It is also known by other names such as “2-(4-Hydroxyphenyl)indole”, “2-(p-hydroxyphenyl)indole”, and "2-(4-hydroxyphenyl) indole" .


Synthesis Analysis

The synthesis of compounds similar to “4-(1H-indol-2-yl)phenol” has been reported in the literature . The structures of the synthesized compounds were characterized on the basis of elemental analysis, infrared, 1 HNMR, 13 C NMR, and mass spectral data .


Molecular Structure Analysis

The molecular weight of “4-(1H-indol-2-yl)phenol” is 209.24 g/mol . The InChI code for this compound is 1S/C14H11NO/c16-12-7-5-10 (6-8-12)14-9-11-3-1-2-4-13 (11)15-14/h1-9,15-16H . The compound has a topological polar surface area of 36 Ų .


Chemical Reactions Analysis

Indoles, which include “4-(1H-indol-2-yl)phenol”, are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .


Physical And Chemical Properties Analysis

“4-(1H-indol-2-yl)phenol” has a molecular weight of 209.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass is 209.084063974 g/mol .

Scientific Research Applications

Electrochemical Applications

The electrochemical oxidation of 4-(1H-indol-2-yl)phenol derivatives has been studied, revealing the potential for synthesizing bisindolyl-p-quinones through regioselective addition of indoles to electrochemically generated quinone imines. This process shows promise in creating highly conjugated derivatives with potential applications in various fields, including materials science and electrochemistry (Amani, Khazalpour, & Nematollahi, 2012).

Synthesis and Biological Evaluation

Research includes the synthesis of novel compounds involving 4-(1H-indol-2-yl)phenol derivatives for potential biological applications. One study focused on synthesizing and evaluating the analgesic and anti-inflammatory properties of certain 1-(1H-indol-1-yl)ethanone derivatives. These compounds showed significant bioactivity, indicating potential for medical applications, particularly as anti-inflammatory agents (Kumar et al., 2022).

Copper Corrosion Inhibition

4-(1H-indol-2-yl)phenol derivatives have been investigated for their role in inhibiting copper corrosion. The synthesized compounds demonstrated excellent corrosion protection performance, highlighting their potential utility in materials science and engineering applications (Feng et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Several studies have synthesized new derivatives of 4-(1H-indol-2-yl)phenol and evaluated their antimicrobial and anti-inflammatory activities. These derivatives have shown promising results in inhibiting bacterial growth and reducing inflammation, suggesting potential applications in pharmaceuticals and healthcare (Rehman, Saini, & Kumar, 2022).

Environmental Applications

Indole and its derivatives, including 4-(1H-indol-2-yl)phenol, have been studied for environmental applications. One study investigated the biotransformation of indole and methylindoles by phenol hydroxylase, indicating potential use in bioremediation and environmental management (Zhou Ji-ti, 2013).

Mechanism of Action

Target of Action

4-(1H-indol-2-yl)phenol, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may have multiple targets, depending on the specific biological activity being expressed.

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . Others have shown anti-inflammatory and analgesic activities . The specific interactions between 4-(1H-indol-2-yl)phenol and its targets would depend on the nature of the target and the specific biological activity being expressed.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may interfere with viral replication pathways . Other indole derivatives have been found to have anti-inflammatory and analgesic activities, suggesting that they may affect inflammation and pain pathways . The specific pathways affected by 4-(1H-indol-2-yl)phenol would depend on its specific biological activities.

Result of Action

The molecular and cellular effects of 4-(1H-indol-2-yl)phenol would depend on its specific biological activities. For instance, if the compound has antiviral activity, it may inhibit the replication of certain viruses, leading to a decrease in viral load . If the compound has anti-inflammatory activity, it may reduce inflammation and alleviate symptoms of inflammatory conditions .

Safety and Hazards

The safety information for “4-(1H-indol-2-yl)phenol” indicates that it has hazard statements H302, H315, and H319 . Precautionary statements include P305+P351+P338 .

Future Directions

The future directions for “4-(1H-indol-2-yl)phenol” and similar compounds could involve further exploration of their biological activities . The diverse biological activities of indole derivatives suggest that they have considerable potential for new therapeutic applications .

properties

IUPAC Name

4-(1H-indol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15-14/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWAJIFVKAXHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461235
Record name 2-(4-Hydroxyphenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-indol-2-yl)phenol

CAS RN

40643-14-9
Record name 2-(4-Hydroxyphenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Hydroxyacetophenone phenylhydrazine (47 g.) was fused with 250 g. zinc chloride (10 min. at 180° C.), poured into 3 1. of 0.3 N HCl, heated and stirred for one hour on the steam bath, cooled to 0° and filtered. The precipitant was extracted with boiling pet. ether and allowed to stand. 2-(4-Hydroxyphenyl)indole (17 g., m.p. 224°-229°) was isolated. A well-stirred mixture of 2-(4-hydroxyphenyl)indole (0.1 mole), iodoethane (0.1 mole) and sodium bicarbonate (0.12 mole) in 200 ml. of acetone was refluxed overnight. After 400 ml. of water was added, the product 2-(4-hydroxyphenyl)-1-ethylindole (A) was filtered out. Then A was reacted with 4,4'-bis(2-bromoethoxy)-2-hydroxybenzophenone as in Example 1 to produce Compound VII.
Name
4-Hydroxyacetophenone phenylhydrazine
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 47.2 g of polyphosphoric acid was added 13.62 g (0.10 mol) of 4′-hydroxyacetophenone and 10.0 mL (0.10 mol) of phenylhydrazine at room temperature. The mixture was heated at 150° C. (oil bath temp) for 1 h. After cooling to room temperature an ice-cold H2O (250 mL) was added and the dark brown mixture was stirred overnight. This was then neutralized with 5.0 N NaOH (100 mL) and extracted with EtOAc (1 L×4) which was washed with saturated aqueous NaHCO3 and brine (500 mL each). Organic layers were dried over MgSO4, filtered through a pad of diatomaceous earth, and concentrated to ca. 200-300 mL. This was treated with charcoal, filtered and concentrated. The crude 2-(4-hydroxyphenyl)indole 12.02 g (57%) was obtained. The crude phenolic indole (10.7 g; 51 mmol) was treated with 33.32 g (0.10 mol) of Cs2CO3 and 6.7 mL (56 mmol) of benzyl bromide in ca. 250 mL of DMF at room temperature overnight. The mixture was filtered through a pad of diatomaceous earth with thorough EtOAc rinse. The filtrate was taken up in to 1 L of EtOAc and washed with H2O (500 mL×2) and brine (500 mL) which were back-extracted with EtOAc (1 L×3). Combined organic layers were dried over MgSO4, concentrated and purified by PrepLC with 10:90 benzene-hexanes and 10:10:80 benzene-Et2O-hexanes to obtain 5.34 g (27%) of N,O-dibenzylated product and 1.94 g (13%) of the named benzyl ether.
[Compound]
Name
polyphosphoric acid
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
13.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 40.8 g (0.3 mol) of 4-hydroxy-acetophenone, 33 ml (0.3 mol) of phenylhydrazine, 100 ml of ethanol and 1.5 ml of acetic acid was refluxed under nitrogen for 10 hours.
[Compound]
Name
4-hydroxy-acetophenone
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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